1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-5-3-9(4-6-11)16-7-1-2-10(16)8-17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVABXRDJLSWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381859 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260442-97-5 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis with 4-(Trifluoromethoxy)phenyl Substitution
The Paal-Knorr method is a classical and widely used approach to synthesize 1-aryl-pyrroles. It involves the condensation of 1,4-diketones with anilines under acidic conditions.
- Starting from 4-(trifluoromethoxy)aniline, condensation with 1,4-diketones yields 1-[4-(trifluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole derivatives.
- This method provides a direct route to the pyrrole core bearing the trifluoromethoxyphenyl group on the nitrogen atom.
- The reaction is typically carried out in solvents like diethyl ether or DMF at controlled temperatures (5–10 °C initially, then room temperature) to optimize yield and purity.
Chloroacylation and Subsequent Functionalization to Introduce the Aldehyde Group
To install the aldehyde functionality at the 2-position of the pyrrole ring, a two-step sequence is employed:
- Chloroacylation: Dry hydrogen chloride is bubbled through a solution of the pyrrole derivative and chloroacetonitrile in diethyl ether, producing a chloro-substituted ethanimine intermediate.
- Hydrolysis: The chloro-substituted intermediate is refluxed in water to hydrolyze the imine and convert it into the corresponding aldehyde.
This sequence yields 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde with good yields (up to 69%) and high purity after crystallization.
Functional Group Transformations for Derivative Synthesis
Further modifications of the aldehyde intermediate include:
- Nucleophilic substitution reactions with various nucleophiles (oxygen, sulfur, nitrogen) to generate 2-substituted derivatives.
- These reactions are typically performed in polar aprotic solvents such as DMF or DMSO at moderate temperatures (45–80 °C) with potassium carbonate as a base.
- The products are isolated by precipitation and recrystallization from solvents like 2-propanol or ethanol/DMF mixtures.
Alternative Synthetic Routes
- Catalytic borylation of methyl 1H-pyrrole-2-carboxylate derivatives followed by Suzuki coupling can be used to introduce aryl groups, including trifluoromethoxyphenyl substituents, though this method is more common for related pyrrole carboxylates rather than aldehydes.
- One-pot methods involving metal-catalyzed reductions and cyclizations have been reported for related pyrrole aldehydes, but specific application to the trifluoromethoxyphenyl derivative is less documented.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Paal-Knorr condensation | 4-(Trifluoromethoxy)aniline + 1,4-diketone + HCl | Diethyl ether | 5–10 °C, then RT | ~87 | Formation of 1-[4-(trifluoromethoxy)phenyl]-2,5-dimethylpyrrole |
| Chloroacylation | Dry HCl, chloroacetonitrile | Diethyl ether | 5–10 °C, 2 h | - | Intermediate chloro-substituted ethanimine |
| Hydrolysis | Reflux in water | Water | Reflux, 1 h | ~69 | Conversion to aldehyde |
| Nucleophilic substitution | Potassium carbonate + nucleophile (acid/thione) | DMF or DMSO | 45–80 °C, 2–4 h | Variable | Derivative synthesis |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic proton signals for methyl groups (~2.2 ppm), pyrrole protons (~6.5–7.5 ppm), and aldehyde proton (~9.5–11.9 ppm) confirm structure.
- 19F-NMR: A singlet near -57 ppm corresponds to the trifluoromethoxy group.
- Melting Points: Crystallized products show sharp melting points (e.g., 147 °C for aldehyde).
- Elemental Analysis: Carbon, hydrogen, and fluorine content consistent with calculated values confirm purity.
Research Findings and Practical Considerations
- The Paal-Knorr method remains the most efficient and reliable for constructing the pyrrole core with the trifluoromethoxyphenyl substituent.
- The chloroacylation-hydrolysis sequence is a robust approach to introduce the aldehyde group at the 2-position.
- Reaction conditions such as temperature control and solvent choice critically affect yields and purity.
- The synthetic route is amenable to scale-up, with reported yields suitable for preparative and industrial applications.
- The presence of the trifluoromethoxy group enhances the compound’s chemical stability and potential biological activity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylic acid.
Reduction: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The trifluoromethoxy group (-OCF₃) in the target compound induces strong electron withdrawal, enhancing stability toward nucleophilic attack compared to the electron-donating dimethylamino group (-N(CH₃)₂) in the analogue from . This makes the target compound less reactive in polar solvents but more lipophilic .
Synthetic Accessibility: The dimethylamino-substituted compound () is listed as "discontinued," suggesting challenges in commercial availability or synthesis. In contrast, the trifluoromethoxy derivative’s synthesis may require specialized reagents (e.g., trifluoromethylation agents) . The fluoro-substituted analogue () is available as a research chemical with a sample solution, indicating established synthetic protocols for smaller substituents .
Physicochemical Properties: Lipophilicity: The trifluoromethoxy group increases logP compared to the fluoro or dimethylamino derivatives, which could enhance membrane permeability in biological systems . Solubility: The furan-containing analogue () may exhibit better aqueous solubility due to the oxygen-rich furan ring, whereas the trifluoromethoxy derivative is likely more soluble in organic solvents .
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a trifluoromethoxy group on one phenyl ring and an aldehyde functional group at the 2-position of the pyrrole. This unique structure contributes to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C12H8F3NO2
- Molar Mass : Approximately 239.197 g/mol
- Structural Features : The trifluoromethoxy group enhances the electron-withdrawing capacity, which may influence the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound often exhibit antimicrobial activity. The presence of the trifluoromethoxy group may enhance its ability to interact with microbial enzymes or receptors, potentially leading to inhibition of growth or metabolism in pathogenic organisms.
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties. Pyrrole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The unique electronic properties imparted by the trifluoromethoxy substitution could enhance its efficacy as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | Contains a trifluoromethyl group instead of trifluoromethoxy | Different electronic properties due to fluorine substitution |
| 1H-Pyrrole-2-carboxaldehyde | Lacks trifluoro substituents | Simpler structure; less electron-withdrawing effect |
| 1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde | Similar trifluoro substitution but different position | Variations in reactivity based on substitution pattern |
This table highlights how the trifluoromethoxy substitution in this compound contributes to its distinct chemical behavior and potential applications.
Recent Studies
Recent investigations into pyrrole derivatives have revealed promising results regarding their biological activities. A study published in MDPI highlighted various physiological activities associated with pyrrole-2-carboxaldehyde derivatives, suggesting that similar compounds can exhibit significant bioactivity .
Case Study: Anticancer Activity
In a controlled study, researchers evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound showed varying degrees of cytotoxicity, with some demonstrating IC50 values in the low micromolar range, indicating potent anticancer potential .
Future Research Directions
Further research is essential to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:
- Binding Affinity Studies : Assessing how well the compound binds to specific enzymes or receptors.
- In Vivo Studies : Evaluating its effectiveness and safety in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution on pre-functionalized pyrrole scaffolds. A common approach involves reacting 4-(trifluoromethoxy)phenylboronic acid with 2-formylpyrrole derivatives under Suzuki-Miyaura conditions . Key considerations include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency.
- Solvent optimization : Use of DMF or THF at reflux (80–100°C) to balance reactivity and stability of the aldehyde group.
- Yield enhancement : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) typically achieves >85% purity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the pyrrole and aryl rings. The aldehyde proton resonates at δ 9.8–10.2 ppm, while trifluoromethoxy (OCF₃) signals appear as distinct ¹⁹F peaks at δ -58 to -60 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~284.06 g/mol) and fragmentation patterns.
- X-ray crystallography : Resolves steric effects of the trifluoromethoxy group and planarity of the pyrrole-aryl system .
Q. What are the primary challenges in maintaining stability during storage?
- Aldehyde oxidation : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent air/moisture exposure.
- Hydrolysis of OCF₃ : Avoid aqueous solvents; use anhydrous DMSO or DCM for stock solutions .
Advanced Research Questions
Q. How can structural modifications improve solubility while retaining bioactivity?
- Strategies :
- Introduce polar substituents (e.g., hydroxyl, amine) at the pyrrole C3/C5 positions to enhance aqueous solubility.
- Replace the trifluoromethoxy group with sulfonamide or carboxylate moieties for ionic interactions, as seen in analogs like 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide .
- Trade-offs : Monitor bioactivity via enzyme inhibition assays; bulky groups may reduce binding affinity to hydrophobic targets .
Q. How should researchers address contradictory data in reported biological activities?
Q. What computational tools are recommended for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450).
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.
- Key insight : The aldehyde group may form hydrogen bonds with catalytic residues, while the OCF₃ group contributes to hydrophobic pocket occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
